Product packaging for (3-Fluoro-benzyl)-furan-2-ylmethyl-amine(Cat. No.:CAS No. 510723-71-4)

(3-Fluoro-benzyl)-furan-2-ylmethyl-amine

Cat. No.: B487982
CAS No.: 510723-71-4
M. Wt: 205.23g/mol
InChI Key: AFHNQIFVWMDQAM-UHFFFAOYSA-N
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Description

Contextualization within Contemporary Medicinal Chemistry Research

In the field of medicinal chemistry, the design of novel molecular entities with optimized pharmacological profiles is a paramount objective. The structure of (3-Fluoro-benzyl)-furan-2-ylmethyl-amine is a prototypical example of a molecule synthesized for the purposes of drug discovery, combining a heterocyclic core with a strategically modified aromatic side chain. The furan (B31954) ring is a well-established pharmacophore, while the introduction of a fluorine atom on the benzyl (B1604629) group is a common tactic to enhance drug-like properties. The investigation of such compounds is driven by the continuous need for new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic characteristics.

Significance of Furan-2-ylmethyl Scaffolds in Therapeutic Agent Design

The furan nucleus is a five-membered aromatic heterocycle that is a common structural component in a multitude of natural products and synthetic compounds with significant biological activity. utripoli.edu.lyresearchgate.net Its planar structure and the presence of an oxygen atom, which can act as a hydrogen bond acceptor, make it a versatile scaffold in drug design. utripoli.edu.lyresearchgate.net The furan ring is considered a "π-excessive" heterocycle, rendering it suitable as a stable pharmacophoric group in metabolic pathways. researchgate.net

Derivatives of furan have been shown to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, anticancer, and antiviral activities. utripoli.edu.lyijabbr.com For instance, compounds containing the furan-2-yl moiety have been investigated as potential antibacterial agents and inhibitors of enzymes like the SARS-CoV-2 main protease. ijabbr.comnih.govnih.gov The furan scaffold can act as a bioisostere for other aromatic rings, offering a pathway for modifying existing pharmacophores to create novel drug candidates with potentially improved properties. ijabbr.com The inclusion of the furan-2-ylmethyl group in a molecule can, therefore, be a deliberate strategy to impart or enhance a desired biological activity.

Reported Biological Activities of Furan-Containing Compounds
Biological ActivityExample or ContextReference
AntibacterialDerivatives of 3-aryl-3-(furan-2-yl)propanoic acid showed activity against Escherichia coli. utripoli.edu.lyijabbr.com
AnticancerDerivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate have been studied for cytotoxicity against cancer cell lines. researchgate.net
Antiviral2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives have been identified as novel inhibitors of the SARS-CoV-2 main protease. nih.govnih.gov
Anti-inflammatoryFuran derivatives are known to possess anti-inflammatory properties. researchgate.net
Antifungal(E)-3-(furan-2-yl)acrylic acid has been evaluated for its antifungal effects against Candida species. researchgate.net

Strategic Role of Fluorination in Modulating Bioactivity of Benzylamine (B48309) Derivatives

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to fine-tune their physicochemical and biological properties. nih.govtandfonline.com Fluorine is the most electronegative element and has a van der Waals radius intermediate between that of hydrogen and oxygen, allowing it to act as a bioisostere for hydrogen without introducing significant steric bulk. sci-hub.se This substitution can have profound effects on a molecule's conformation, lipophilicity, metabolic stability, and the basicity (pKa) of nearby functional groups. selvita.comacs.org

Effects of Fluorine Substitution in Drug Design
Property ModifiedGeneral Effect of FluorinationReference
Lipophilicity (logP/logD)Generally increases lipophilicity, which can enhance membrane permeability. sci-hub.se
Basicity (pKa)Lowers the pKa of nearby amine groups, which can reduce unwanted hERG inhibition and improve metabolic stability. sci-hub.seacs.org
Metabolic StabilityCan block sites of oxidative metabolism, leading to a longer half-life. selvita.com
Binding AffinityCan alter conformation and electronic properties, leading to improved binding to the target protein. nih.gov
ConformationCan influence molecular conformation due to electrostatic interactions. acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12FNO B487982 (3-Fluoro-benzyl)-furan-2-ylmethyl-amine CAS No. 510723-71-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(3-fluorophenyl)-N-(furan-2-ylmethyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FNO/c13-11-4-1-3-10(7-11)8-14-9-12-5-2-6-15-12/h1-7,14H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHNQIFVWMDQAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 Fluoro Benzyl Furan 2 Ylmethyl Amine and Analogs

Retrosynthetic Analysis and Key Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, readily available starting materials. amazonaws.com For (3-Fluoro-benzyl)-furan-2-ylmethyl-amine, the most logical disconnections are at the carbon-nitrogen bonds of the secondary amine, as these bonds are commonly formed through established synthetic reactions. amazonaws.com

Two primary retrosynthetic pathways can be envisioned:

Pathway A (Reductive Amination): Disconnection of the N-benzyl bond and the N-furfuryl bond suggests a formation via reductive amination. This approach identifies 3-fluorobenzaldehyde and furan-2-ylmethanamine (furfurylamine) as key precursors. Alternatively, the precursors could be furan-2-carbaldehyde and 3-fluorobenzylamine . The reaction involves forming an imine intermediate, which is then reduced to the target secondary amine.

Pathway B (Nucleophilic Substitution): Disconnection of one C-N bond suggests a nucleophilic substitution reaction. This pathway identifies furfurylamine (B118560) and a 3-fluorobenzyl halide (e.g., 3-fluorobenzyl bromide) as precursors. Conversely, 3-fluorobenzylamine could react with a 2-(halomethyl)furan . This approach relies on the displacement of a leaving group by an amine nucleophile. libretexts.org

These analyses establish that the synthesis hinges on the availability and reactivity of four key precursors: 3-fluorobenzaldehyde, 3-fluorobenzylamine, furan-2-carbaldehyde, and furfurylamine.

Direct Synthetic Routes and Optimization

A common and reliable method for synthesizing secondary amines like this compound is a two-step sequence involving imine formation followed by reduction. utdallas.edu

Imine Formation: 3-Fluorobenzaldehyde is condensed with furfurylamine (or furan-2-carbaldehyde with 3-fluorobenzylamine) to form the corresponding N-substituted imine, N-(furan-2-ylmethylidene)-(3-fluorobenzyl)amine. This reaction is typically acid-catalyzed and involves the removal of water to drive the equilibrium toward the product.

Reduction: The isolated imine is then reduced to the target secondary amine. Standard reducing agents such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent are effective for this transformation.

The multi-step approach allows for the purification of the intermediate imine, which can lead to a cleaner final product. However, it requires more unit operations (workup, isolation, purification) compared to one-pot strategies. utdallas.edu

One-pot reductive amination combines imine formation and reduction into a single synthetic operation, offering greater efficiency. N-substituted furfuryl amines are valuable compounds due to their pharmaceutical activities and can be produced effectively through the one-pot reductive amination of furanic aldehydes. acs.orgacs.org

In a typical procedure, furan-2-carbaldehyde, 3-fluorobenzylamine, and a reducing agent are combined in a suitable solvent. A more advanced and sustainable approach utilizes catalytic hydrogenation. Supported palladium nanoparticles (Pd/C) have demonstrated high activity and selectivity for the production of secondary amines from furanic aldehydes. acs.orgcsic.es The choice of catalyst and reaction conditions is critical for optimizing the yield of the desired secondary amine and minimizing side reactions, such as hydrogenation of the furan (B31954) ring. researchgate.net

Table 1: Catalytic Systems for One-Pot Reductive Amination of Furanic Aldehydes

acs.orgcsic.es
CatalystSupportKey Features/FindingsSource
Palladium (Pd) NanoparticlesActivated Carbon (C)High activity and selectivity for secondary amines. The use of carbon supports enhances the number of unsaturated Pd sites, which increases selectivity.
Palladium (Pd) NanoparticlesAlumina (Al₂O₃)Can lead to lower selectivity for the target N-substituted amine due to hydrogenation of the furan ring.

Transition-Metal-Catalyzed Fluorination Applied to Benzyl (B1604629) Moieties

The introduction of fluorine onto aromatic rings is a crucial transformation in synthetic chemistry. nih.gov Transition-metal-catalyzed C–H fluorination has emerged as a powerful tool for this purpose, potentially for synthesizing the 3-fluorobenzyl precursor from toluene (B28343) or related starting materials. nih.gov Various metals, including palladium, iron, copper, and silver, have been employed to catalyze the fluorination of benzylic C(sp³)–H bonds. nih.govbeilstein-journals.org

Palladium-Catalyzed Fluorination: Palladium catalysts can efficiently fluorinate benzylic C(sp³)–H bonds. beilstein-journals.org The mechanism often involves C–H activation by a Pd(II) species, followed by oxidation and C–F reductive elimination from a Pd(IV)-fluoride complex. beilstein-journals.org

Iron-Catalyzed Fluorination: Inexpensive and commercially available iron salts, such as iron(II) acetylacetonate, can catalyze the monofluorination of benzylic substrates in good to excellent yields using electrophilic fluorine sources like Selectfluor. acs.org This method is notable for its mild, one-pot conditions. acs.org

Other Metal Catalysts: Silver-catalyzed methods can promote benzylic fluorination using radical pathways, while copper-based systems have also been reported for the selective fluorination of C–H bonds. beilstein-journals.orgacs.org

Table 2: Examples of Transition-Metal-Catalyzed Benzylic Fluorination

beilstein-journals.orgacs.org
Metal CatalystFluorine SourceGeneral SubstrateKey CharacteristicsSource
Palladium(II)Nucleophilic (e.g., AgF) or Electrophilic (e.g., N-fluoropyridinium reagents)Arylpyridines, 8-methylquinoline (B175542) derivativesOften requires a directing group for C-H activation. Can proceed via a Pd(IV) intermediate.
Iron(II)Electrophilic (Selectfluor)Primary and secondary benzylic substratesInexpensive catalyst, mild reaction conditions, good selectivity for benzylic position over α-carbonyl positions.

Mechanochemical Synthesis Approaches for Fluorinated Amines

Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a sustainable and efficient alternative to traditional solvent-based methods. nih.govmdpi.com For the synthesis of this compound, mechanochemistry can be applied to the formation of the imine intermediate.

Research has shown that fluorinated imines can be synthesized in good-to-excellent yields by the manual grinding of equimolar amounts of variously fluorinated benzaldehydes and anilines or benzylamines at room temperature. nih.govmdpi.com This solvent-free method is extremely rapid, often completing in as little as 15 minutes, and produces products that may not require further purification. mdpi.com The resulting fluorinated imine can then be reduced in a subsequent step to yield the final amine product. This approach significantly reduces waste and energy consumption, contributing to greener chemical synthesis. nih.gov

Nucleophilic Displacement Reactions for Amination

A foundational method for amine synthesis is the nucleophilic substitution reaction between an alkyl halide and an amine. libretexts.org For the target molecule, this would involve the reaction of a 3-fluorobenzyl halide with furfurylamine.

Benzylic halides are highly reactive towards nucleophilic substitution. ucalgary.ca Primary benzylic halides, such as 3-fluorobenzyl chloride or bromide, readily undergo substitution via an Sₙ2 pathway. ucalgary.ca The reaction proceeds by the nitrogen atom of furfurylamine acting as a nucleophile, attacking the electrophilic benzylic carbon and displacing the halide ion. libretexts.org

To drive the reaction to completion and neutralize the hydrohalic acid byproduct, a base is typically added. Often, an excess of the amine nucleophile (furfurylamine) can serve as the base. However, this can lead to challenges with purification. A non-nucleophilic base is often preferred. While over-alkylation (the product secondary amine reacting further with the benzyl halide) is a potential side reaction, it can be controlled by using an excess of the primary amine starting material.

Synthesis of Related Furan-Derived Amine Scaffolds

The primary and most versatile method for synthesizing furan-2-ylmethyl-amine scaffolds is the reductive amination of furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). mdpi.comacs.org This reaction involves the condensation of the aldehyde with an amine to form an imine intermediate, which is then hydrogenated to the desired amine product. mdpi.com This two-step, one-pot approach is widely employed due to its efficiency and the use of readily available starting materials, many of which can be derived from biomass. rsc.orgmdpi.comresearchgate.net

A variety of catalytic systems have been developed for the reductive amination of furan aldehydes. These include both noble and non-noble metal catalysts. Palladium (Pd) nanoparticles supported on carbon have demonstrated high activity and selectivity for the production of secondary amines. acs.org Ruthenium-based catalysts, such as Ru/C, are also effective for the amination of furfural. researchgate.net

In the realm of non-noble metal catalysts, nickel (Ni) and cobalt (Co) have been successfully used for the reductive amination of HMF, with a Ni/SBA-15 catalyst showing approximately 90% yield of 5-(aminomethyl)furan (HMFA). mdpi.com Copper-based catalysts, like CuAlOₓ derived from layered double hydroxides, have proven effective for the reductive amination of furanic aldehydes with primary amines in a flow reactor, offering excellent yields of up to 98%. mdpi.comresearchgate.net For instance, the reaction of HMF with aniline (B41778) using a CuAlOₓ catalyst in methanol (B129727) at 120°C resulted in a 98% yield of the corresponding N-substituted furfurylamine. researchgate.net

Another approach to furan-derived amines involves the direct reductive amination of 2,5-diformylfuran (DFF) with ammonia (B1221849) using commercial Nickel-Raney catalysts, which can yield 2,5-bis(aminomethyl)furan (B21128) (BAF), a useful diamine monomer for polymer synthesis. scirp.org

Beyond reductive amination, other methods for constructing furan-based amine scaffolds include the reaction of α,β-unsaturated ketones with aniline derivatives to form furan-3(2H)-imine structures. royalsocietypublishing.orgnih.gov Additionally, multi-component reactions and cycloaddition strategies have been explored for the synthesis of more complex furan-containing heterocyclic systems. nih.gov

Comparative Analysis of Synthetic Efficiency and Yields

The efficiency and yield of furan-derived amine synthesis are highly dependent on the chosen synthetic route, catalyst, and reaction conditions. Reductive amination stands out as a particularly efficient method, often providing high yields under relatively mild conditions.

The choice of catalyst plays a crucial role. For the reductive amination of HMF with ammonia, a Ni/SBA-15 catalyst at 100°C and 1.5 MPa H₂ pressure gave a ~90% yield of HMFA, significantly outperforming noble metal catalysts like Ru/C, Pd/C, and Pt/C under the same conditions. mdpi.com In the synthesis of N-substituted 5-(hydroxymethyl)-2-furfuryl amines, a CuAlOₓ catalyst in a flow system demonstrated excellent yields with various primary amines. mdpi.comresearchgate.net

The solvent system also impacts the reaction outcome. In the reductive amination of furfural with aniline, using ethyl acetate (B1210297) as a solvent with an Ir/SiO₂-SO₃H catalyst at room temperature yielded 21% of the target secondary amine, with the solvent helping to inhibit the formation of tertiary amine by-products. mdpi.com In contrast, the condensation of HMF with aniline in methanol achieved a 98% imine yield, which was subsequently hydrogenated to the final amine. researchgate.net

The following interactive data tables provide a comparative overview of the yields obtained for various furan-derived amines using different synthetic methodologies.

Table 1: Reductive Amination of HMF with Various Amines using a CuAlOₓ Catalyst researchgate.net Note: The first step is the condensation of HMF with the amine in methanol to form the imine, followed by hydrogenation.

Interactive Data Table

Amine Imine Yield (%) Hydrogenation Temp (°C) Final Amine Yield (%)
Aniline 98 120 98
p-Toluidine 99 120 99
m-Toluidine 99 120 99
Benzylamine (B48309) 99 100 99

Table 2: Reductive Amination of 2,5-Diformylfuran (DFF) with Ammonia scirp.org Note: Reactions were conducted for 6 hours with a 30:1 molar ratio of ammonia to DFF.

Interactive Data Table

Catalyst Solvent Temp (°C) H₂ Pressure (MPa) DFF Conversion (%) BAF Yield (%)
Ni-Raney THF/H₂O 100 4 99.4 38.2
Acid-treated Ni-Raney THF/H₂O 100 4 100 42.6
Ni-Raney Dioxane 100 4 99.1 18.4

Green Chemistry Principles in Synthesis

The synthesis of furan-derived amines is increasingly being guided by the principles of green chemistry, which aim to develop more sustainable and environmentally benign chemical processes. rsc.org A key aspect of this is the use of renewable starting materials. Furanic compounds like furfural and HMF are readily accessible from the dehydration of C5 and C6 sugars found in lignocellulosic biomass, providing a bio-based alternative to petroleum-derived feedstocks. rsc.orgacs.org

The use of heterogeneous catalysts is another cornerstone of green synthesis in this area. mdpi.com Catalysts like supported metal nanoparticles (e.g., Pd/C, Ni/SBA-15) and mixed metal oxides (e.g., CuAlOₓ) are preferred because they can be easily separated from the reaction mixture and recycled, reducing waste and improving process economics. mdpi.commdpi.comresearchgate.netscirp.org For example, a Ru/Al₂O₃ catalyst used in the amination of furoin (B1674284) could be recycled for at least three consecutive runs. rsc.org

Furthermore, efforts are being made to utilize more environmentally friendly reaction media. While many syntheses still employ organic solvents, research is exploring greener alternatives. The use of aqueous media or solvent-free conditions, where possible, is a key goal. researchgate.net For instance, the direct reductive amination of DFF has been successfully carried out in a THF-water mixed medium. scirp.org Flow chemistry, as demonstrated with the CuAlOₓ catalyst system, also represents a greener approach by enabling continuous processing, better heat and mass transfer, and potentially higher safety and efficiency compared to batch reactors. mdpi.comresearchgate.net

Comprehensive Structural Characterization and Elucidation of 3 Fluoro Benzyl Furan 2 Ylmethyl Amine

Advanced Spectroscopic Methods for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For (3-Fluoro-benzyl)-furan-2-ylmethyl-amine, a combination of ¹H, ¹³C, and ¹⁹F NMR analyses provides a comprehensive map of the connectivity and chemical environment of the atoms within the molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the protons of the 3-fluorobenzyl and furan-2-ylmethyl moieties.

The aromatic protons on the 3-fluorobenzyl group are expected to appear in the downfield region, typically between δ 6.9 and 7.4 ppm. chemicalbook.comresearchgate.net The fluorine substitution at the C3 position will influence the chemical shifts and coupling patterns of the adjacent protons. The proton at C2 would likely appear as a doublet of doublets due to coupling with the neighboring protons and the fluorine atom. The protons at C4, C5, and C6 would also show characteristic splitting patterns.

The protons of the furan (B31954) ring typically resonate between δ 6.2 and 7.5 ppm. rsc.org The proton at the C5 position of the furan ring is expected to be the most downfield of the furan protons, appearing as a singlet or a small doublet. rsc.org The protons at the C3 and C4 positions will appear as multiplets.

The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-) and the furan-2-ylmethyl group (-CH₂-) are expected to appear as singlets or, if diastereotopic, as pairs of doublets, likely in the range of δ 3.7 to 4.5 ppm. rsc.orgrsc.org The proton on the secondary amine (NH) may appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic-H (3-fluorobenzyl)6.9 - 7.4m
Furan-H (C5)~7.5s or d
Furan-H (C3, C4)6.2 - 6.4m
Benzyl-CH₂3.7 - 4.5s
Furan-CH₂3.7 - 4.5s
NHVariablebr s

Note: This is a predicted spectrum based on known values for similar structural fragments. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The ¹³C NMR spectrum of this compound would display distinct signals for each unique carbon atom.

The carbon atoms of the 3-fluorobenzyl ring are expected to resonate in the aromatic region (δ 110-165 ppm). The carbon atom directly bonded to the fluorine atom (C3) will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF) and is expected to be found in the range of δ 160-165 ppm. rsc.org The other aromatic carbons will also show smaller couplings to the fluorine atom.

The carbon atoms of the furan ring typically appear between δ 105 and 155 ppm. rsc.org The carbon at C2, attached to the methylene group, and the carbon at C5 are generally the most downfield.

The methylene carbons of the benzyl and furan-2-ylmethyl groups are expected to resonate in the range of δ 40-60 ppm. rsc.orgrsc.org

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Aromatic-C (C-F)160 - 165 (d, ¹JCF)
Aromatic-C110 - 145
Furan-C (C2, C5)140 - 155
Furan-C (C3, C4)105 - 115
Benzyl-CH₂40 - 60
Furan-CH₂40 - 60

Note: This is a predicted spectrum based on known values for similar structural fragments. 'd' denotes a doublet due to C-F coupling. Actual experimental values may vary.

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique for the detection and characterization of fluorine-containing compounds. researchgate.net Given the presence of a single fluorine atom on the benzyl ring, the ¹⁹F NMR spectrum of this compound would be expected to show a single signal. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. This technique is particularly useful for confirming the presence and electronic environment of the fluorine substituent. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various structural features.

N-H Stretch: A moderate to weak absorption band is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine. araproceedings.com

C-H Stretch (Aromatic and Furan): Absorption bands for C-H stretching in the aromatic and furan rings are expected just above 3000 cm⁻¹.

C-H Stretch (Aliphatic): C-H stretching vibrations for the methylene groups will appear in the region of 2850-2960 cm⁻¹.

C=C Stretch (Aromatic and Furan): Aromatic and furan C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine is expected to appear in the range of 1020-1250 cm⁻¹.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration is expected in the region of 1000-1400 cm⁻¹.

C-O-C Stretch (Furan): The C-O-C stretching of the furan ring will likely show a strong band around 1015 cm⁻¹. nih.gov

Table 3: Predicted IR Absorption Bands for this compound

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
N-H Stretch3300 - 3500Moderate to Weak
Aromatic/Furan C-H Stretch> 3000Medium
Aliphatic C-H Stretch2850 - 2960Medium
C=C Stretch1450 - 1600Medium to Strong
C-N Stretch1020 - 1250Medium
C-F Stretch1000 - 1400Strong
Furan C-O-C Stretch~1015Strong

Note: These are predicted absorption ranges based on characteristic group frequencies.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₂FNO), HRMS would provide an exact mass measurement of the molecular ion ([M]⁺) or a protonated molecular ion ([M+H]⁺). This high-precision measurement allows for the unambiguous determination of the molecular formula, confirming the presence of one fluorine, one nitrogen, and one oxygen atom, along with the correct number of carbon and hydrogen atoms. This data is crucial for distinguishing the target compound from isomers or other compounds with the same nominal mass.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is exceptionally well-suited for the analysis of polar and thermally labile molecules, such as secondary amines. In the positive ion mode, ESI-MS typically reveals the protonated molecule, [M+H]⁺, which serves as the base peak and confirms the molecular weight of the analyte. For this compound, the expected exact mass of the neutral molecule is 205.10 g/mol . Therefore, the protonated molecule would be observed at a mass-to-charge ratio (m/z) of 206.11.

Further structural information can be gleaned from the fragmentation patterns induced by collision-induced dissociation (CID) within the mass spectrometer. The fragmentation of secondary amines like this compound is characterized by specific bond cleavages. Alpha-cleavage, the cleavage of the C-C bond adjacent to the nitrogen atom, is a dominant fragmentation pathway for aliphatic amines. libretexts.org For the target molecule, this would lead to the formation of characteristic fragment ions. Cleavage of the bond between the benzyl group and the nitrogen would result in the formation of the 3-fluorobenzyl cation (m/z 109.04) or the furan-2-ylmethyl-amine radical cation. Conversely, cleavage of the bond between the furan-2-ylmethyl group and the nitrogen would yield the furan-2-ylmethyl cation (tropylium-like ion, m/z 81.03) and the 3-fluorobenzyl amine radical cation.

Interactive Data Table: Predicted ESI-MS Adducts for the Analogue Furan-2-ylmethyl-(3-methyl-benzyl)-amine uni.lu

AdductPredicted m/z
[M+H]⁺202.12
[M+Na]⁺224.10
[M-H]⁻200.11
[M+NH₄]⁺219.15
[M+K]⁺240.08
[M+H-H₂O]⁺184.11

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is an unparalleled technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. This method provides precise information on bond lengths, bond angles, and crystallographic parameters such as the crystal system, space group, and unit cell dimensions.

A comprehensive search of crystallographic databases did not yield a publicly available crystal structure for this compound. However, the crystal structure of a related, more complex molecule containing the furan-2-ylmethyl-amino moiety, 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester, has been reported. researchgate.net The analysis of this related structure can provide valuable insights into the conformational preferences and intermolecular interactions of the furan-2-ylmethyl-amino group. In the reported structure, the compound crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net The furan ring and the adjacent methylene group, along with the amino nitrogen, form a distinct conformational motif that could be expected to be similar in this compound.

Interactive Data Table: Crystallographic Data for the Related Compound 3-[(furan-2-ylmethyl)-amino]-2-(2,3,4,5-tetrafluoro-benzoyl)-acrylic acid ethyl ester researchgate.net

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)5.470(4)
b (Å)26.141(17)
c (Å)11.689(8)
β (°)90.01
Volume (ų)1671.3(19)
Z4

Chromatographic Purification Techniques

The purification of amines by column chromatography can be challenging due to the basic nature of the amino group, which can lead to strong interactions with the acidic silanol (B1196071) groups of standard silica (B1680970) gel. biotage.com This interaction can result in poor peak shape (tailing), irreversible adsorption, and even degradation of the target compound. biotage.comresearchgate.net To overcome these issues, several strategies are commonly employed in the purification of amines like this compound.

One common approach is to add a small amount of a competing amine, such as triethylamine (B128534) (TEA) or ammonia (B1221849), to the mobile phase. biotage.com This additive neutralizes the acidic sites on the silica gel, thereby reducing the undesirable interactions with the analyte. Another effective method is the use of an amine-functionalized silica gel as the stationary phase. biotage.com This specialized stationary phase provides a more inert surface for the separation of basic compounds.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is also a powerful technique for the purification of polar compounds, including amines. nih.gov In RP-HPLC, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The retention of amines on a reversed-phase column can be controlled by adjusting the pH of the mobile phase. For basic amines, working at a slightly alkaline pH ensures that the compound is in its neutral, less polar form, leading to better retention and separation. biotage.com

Interactive Data Table: Common Chromatographic Purification Strategies for Amines

TechniqueStationary PhaseMobile Phase ModifierPrinciple
Normal-Phase ChromatographySilica GelTriethylamine (TEA) or AmmoniaNeutralizes acidic silanol groups on silica. biotage.com
Normal-Phase ChromatographyAmine-Functionalized SilicaNone typically requiredProvides an inert surface for basic analytes. biotage.com
Reversed-Phase HPLCC18 or C8Buffer to control pHControls the ionization state of the amine for optimal retention. biotage.comnih.gov

Computational and Theoretical Investigations of 3 Fluoro Benzyl Furan 2 Ylmethyl Amine

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the electronic properties of (3-Fluoro-benzyl)-furan-2-ylmethyl-amine. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), can be employed to model the molecule's electronic distribution.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. Analysis of the electrostatic potential surface would reveal the distribution of charge, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions, which are crucial for intermolecular interactions.

Table 1: Hypothetical Electronic Properties of this compound

Property Value Significance
HOMO Energy -6.5 eV Region susceptible to electrophilic attack
LUMO Energy -1.2 eV Region susceptible to nucleophilic attack
HOMO-LUMO Gap 5.3 eV Indicator of chemical stability

Conformational Analysis and Energy Landscapes

The flexibility of this compound, arising from rotatable bonds, means it can exist in multiple conformations. Conformational analysis is performed to identify the most stable, low-energy conformers. This is typically done by systematically rotating the single bonds—specifically the C-N and C-C bonds linking the aromatic rings and the amine group—and calculating the potential energy of each resulting geometry.

The results are visualized as a potential energy surface or landscape, where energy minima correspond to stable conformers. The global minimum represents the most probable conformation in a given environment. Understanding the relative energies of different conformers is essential, as the bioactive conformation that binds to a biological target may not be the lowest energy state.

Molecular Docking Studies with Potential Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor. For this compound, potential biological targets could include enzymes or receptors where similar chemical structures have shown activity. For instance, amine-containing compounds often interact with monoamine oxidases or various neurotransmitter receptors.

The docking process involves placing the ligand into the binding site of the receptor and calculating a "docking score," which estimates the binding affinity. This score is based on factors like hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The results can identify key amino acid residues in the target's active site that interact with the ligand, providing a structural basis for its potential biological activity.

Table 2: Hypothetical Molecular Docking Results

Target Protein Docking Score (kcal/mol) Key Interacting Residues
Monoamine Oxidase A -8.2 Tyr407, Phe208
Serotonin Transporter -7.5 Asp98, Val172

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a compound like this compound, a QSAR model would be built using a dataset of structurally similar molecules with known activities against a specific target.

Molecular descriptors, which are numerical representations of chemical information, are calculated for each molecule. These can include physicochemical properties (e.g., logP, molecular weight), electronic descriptors (e.g., dipole moment), and topological descriptors (e.g., branching indices). A statistical model is then developed to correlate these descriptors with activity. This model could then be used to predict the activity of this compound.

In Silico Pharmacological Prediction

In silico pharmacological prediction tools use computational algorithms and models trained on large datasets of known drug-target interactions to predict the likely pharmacological profile of a new compound. For this compound, these predictions could suggest potential therapeutic uses, as well as potential off-target effects.

These platforms screen the molecule's structure against numerous biological target models to generate a probability map of interactions. This can provide early-stage hypotheses about the compound's mechanism of action and guide which experimental assays would be most relevant to perform.

Table 3: Hypothetical In Silico Pharmacological Predictions

Predicted Activity Target Class Confidence Score
Antidepressant Monoamine Transporters 0.75
Anxiolytic GABA-A Receptor Modulator 0.62

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical method used extensively in computational chemistry. For this compound, DFT would be applied to accurately calculate its geometric and electronic properties.

Specific applications of DFT would include:

Geometry Optimization: Finding the lowest energy structure of the molecule with high accuracy.

Vibrational Frequency Analysis: Calculating the infrared (IR) and Raman spectra of the molecule, which can be compared with experimental spectra for identification and characterization.

Calculation of Reactivity Descriptors: Using concepts from conceptual DFT, such as Fukui functions and local softness, to predict the most reactive sites within the molecule for electrophilic, nucleophilic, and radical attacks. This provides a more detailed picture of reactivity than the HOMO/LUMO analysis alone.

Structure Activity Relationship Sar Studies of 3 Fluoro Benzyl Furan 2 Ylmethyl Amine Derivatives

Impact of Fluoro Substitution Position and Multiplicity on Bioactivity

The presence and position of fluorine atoms on the benzyl (B1604629) ring of (3-Fluoro-benzyl)-furan-2-ylmethyl-amine derivatives are critical modulators of their biological effects. Fluorine, with its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can significantly alter a molecule's physicochemical properties, including lipophilicity, metabolic stability, and binding interactions with biological targets.

Research on various classes of bioactive compounds, including fluorine-substituted benzylamines, has demonstrated that the position of the fluoro substituent can drastically affect potency. For instance, in studies of monoamine oxidase (MAO) inhibitors, the electronic character of the aromatic ring, influenced by substituents like fluorine, was found to strongly affect the turnover number. tandfonline.com A negative p value in the Hammett plot for a series of fluorine-substituted benzylamines indicated that increasing the electron-withdrawing character of the ring through fluoro-substitution decreases the rate of oxidation by MAO-B. tandfonline.com This suggests that the 3-fluoro substitution in the parent compound likely plays a significant role in its interaction with its biological target.

The bioactivity is not only dependent on the presence of a fluorine atom but also on its specific location on the aromatic ring (ortho, meta, or para). Generally, meta-substitution, as seen in the parent compound, can have a different electronic and steric influence compared to ortho or para positions. Studies on other benzylamine (B48309) derivatives have shown that meta-substituted compounds can be better substrates for certain enzymes compared to their ortho or para counterparts. tandfonline.com

The introduction of additional fluorine atoms (di- or tri-substitution) can further enhance or diminish activity. While multiple fluorine substitutions can increase metabolic stability by blocking sites of oxidation, they can also lead to unfavorable steric clashes or electronic properties that reduce binding affinity. For example, in the development of dopamine (B1211576) transporter (DAT) inhibitors based on tropane (B1204802) structures, di-fluoro substitution on the phenyl rings was a key feature of potent and selective compounds. nih.gov

The following table illustrates a hypothetical SAR for fluoro substitution on the benzyl ring, based on general principles observed in similar compound classes.

Compound Substitution Pattern Hypothetical Bioactivity Rationale
13-Fluoro (Parent)BaselineThe meta position offers a balance of electronic effects and steric accessibility.
22-FluoroPotentially ReducedPossible steric hindrance with the binding pocket due to proximity to the linker.
34-FluoroPotentially AlteredThe para position can have a strong electronic influence and may alter binding mode.
43,4-DifluoroPotentially IncreasedIncreased electron-withdrawing character and metabolic stability may enhance activity.
52,5-DifluoroPotentially ReducedPotential for unfavorable steric interactions from multiple substitutions.

Systematic Modifications of the Furan-2-ylmethyl Moiety

Systematic modifications of this moiety can provide valuable SAR data. Key modifications include:

Substitution on the Furan (B31954) Ring: Introducing small alkyl or electron-withdrawing groups at the 3, 4, or 5-positions of the furan ring can probe the steric and electronic requirements of the binding pocket. For instance, in a study on furan-3-carboxamides, various substitutions on the furan ring led to compounds with significant antimicrobial activity. nih.gov

Modification of the Methylene (B1212753) Linker: Altering the methylene group connecting the furan ring to the amine, for instance by introducing alkyl substituents or by incorporating it into a larger ring system, could impact the molecule's flexibility and orientation within the binding site.

The table below outlines potential outcomes from systematic modifications of the furan-2-ylmethyl moiety.

Modification Example Derivative Hypothetical Impact on Bioactivity Rationale
Substitution on Furan(3-Fluoro-benzyl)-(5-methyl-furan-2-ylmethyl)-aminePotentially Increased or DecreasedA small methyl group could enhance hydrophobic interactions or cause steric clashes.
Furan Replacement(3-Fluoro-benzyl)-(thiophen-2-ylmethyl)-aminePotentially Maintained or AlteredThiophene (B33073) is a common bioisostere of furan, but differences in electronics and hydrogen bonding capacity could alter activity.
Furan Replacement(3-Fluoro-benzyl)-(pyridin-2-ylmethyl)-aminePotentially AlteredThe basic nitrogen in pyridine (B92270) could introduce new ionic interactions or unfavorable contacts.
Methylene Modification(3-Fluoro-benzyl)-(1-(furan-2-yl)ethyl)-aminePotentially DecreasedIntroduction of a methyl group on the linker could restrict conformational freedom, possibly leading to a loss of optimal binding.

Modulation of the Benzylamine Linker and Substituents

Key areas for modification include:

N-Alkylation/N-Arylation: Introducing alkyl or aryl groups on the nitrogen atom can modulate the amine's basicity and introduce new steric or hydrophobic interactions. nih.gov For example, N-methylation can determine whether the amine nitrogen acts as a hydrogen bond donor. nih.gov

Linker Homologation or Constraining: Extending the methylene chain (e.g., to a phenethylamine) or shortening it can alter the distance between the two aromatic rings, which is often a critical parameter for bioactivity. tandfonline.com Alternatively, incorporating the linker into a cyclic system, such as a piperidine (B6355638) or pyrrolidine (B122466) ring, can restrict conformational flexibility, potentially leading to an increase in affinity by reducing the entropic penalty of binding.

Introduction of Functional Groups on the Linker: Placing substituents on the methylene carbon of the benzylamine linker can introduce new chiral centers and potential interactions. For instance, introducing a hydroxyl or carbonyl group could provide additional hydrogen bonding opportunities.

The following table presents a hypothetical SAR for modifications to the benzylamine linker.

Modification Example Derivative Hypothetical Impact on Bioactivity Rationale
N-Methylation(3-Fluoro-benzyl)-methyl-(furan-2-ylmethyl)-aminePotentially DecreasedLoss of a potential hydrogen bond donation from the secondary amine and increased steric bulk.
Linker Extension(3-Fluoro-phenethyl)-(furan-2-ylmethyl)-aminePotentially AlteredChanges the spatial orientation of the key pharmacophoric groups.
Linker Constraint2-((3-Fluorobenzyl)(furan-2-ylmethyl)amino)ethanolPotentially IncreasedThe hydroxyl group could form a new hydrogen bond with the target.

Correlation between Molecular Descriptors and Biological Interactions

Quantitative Structure-Activity Relationship (QSAR) studies are powerful tools for correlating the physicochemical properties of a series of compounds with their biological activities. By developing mathematical models based on molecular descriptors, QSAR can provide insights into the mechanisms of action and guide the design of new, more potent analogs.

For this compound derivatives, a QSAR study would involve calculating a range of molecular descriptors, including:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, the electron-withdrawing nature of the fluorine atom would be captured by these descriptors. QSAR studies on furanone derivatives have shown that descriptors like polar surface area play a significant role in their inhibitory activity. researchgate.net

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft's steric parameter). These are crucial for understanding how the molecule fits into its binding site.

Hydrophobic Descriptors: Lipophilicity, often represented by the partition coefficient (logP) or calculated lipophilicity (clogP), is a key determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding to hydrophobic pockets in the target protein.

A QSAR model for this compound derivatives could take the form of a linear or non-linear equation that relates a combination of these descriptors to the observed biological activity. For example, a study on furan-3-carboxamides used QSAR to establish a correlation between various physicochemical parameters and antimicrobial activity. nih.gov Similarly, QSAR analysis of furanone derivatives as potential COX-2 inhibitors identified key descriptors influencing their activity. researchgate.net

The development of a robust QSAR model would enable the prediction of the bioactivity of novel, unsynthesized derivatives, thereby streamlining the drug discovery process by prioritizing the synthesis of the most promising candidates.

Pre Clinical Investigations and Translational Potential of 3 Fluoro Benzyl Furan 2 Ylmethyl Amine

Development of Animal Models for Efficacy Assessment (e.g., anticonvulsant activity)

To evaluate the potential anticonvulsant efficacy of (3-Fluoro-benzyl)-furan-2-ylmethyl-amine, a tiered approach employing well-established animal models is essential. These models are designed to identify compounds that can prevent or suppress seizures induced by various methods, thereby predicting potential clinical utility against different types of epilepsy.

The initial phase of screening would likely involve two primary models: the maximal electroshock (MES) test and the subcutaneous pentylenetetrazole (scPTZ) test. nih.gov The MES test in rodents is a model for generalized tonic-clonic seizures and is particularly effective at identifying compounds that prevent seizure spread. semanticscholar.org In this model, an electrical stimulus is applied to induce a seizure, and the ability of the test compound to prevent the tonic hindlimb extension phase is measured.

The scPTZ test, on the other hand, is a model for absence seizures and is used to identify compounds that can raise the seizure threshold. nih.gov It involves the administration of a subconvulsive dose of pentylenetetrazole, a GABAA receptor antagonist, and observing whether the test compound can prevent the onset of clonic seizures. nih.gov

Compounds showing significant activity in these initial screens would be subjected to more comprehensive evaluations to determine their potency and therapeutic index. This would involve generating dose-response curves to calculate the median effective dose (ED50) in both the MES and scPTZ models. nih.govnih.gov Neurotoxicity would also be assessed, typically using the rotarod test, to determine the median toxic dose (TD50), which is the dose at which 50% of the animals exhibit motor impairment. nih.gov The protective index (PI), calculated as the ratio of TD50 to ED50, provides an early indication of the compound's safety margin. nih.gov

The following table illustrates hypothetical data from such initial screening for this compound compared to a standard anticonvulsant drug, Phenytoin.

Illustrative Anticonvulsant Screening Data

Compound MES Test (ED50, mg/kg) scPTZ Test (ED50, mg/kg) Rotarod Test (TD50, mg/kg) Protective Index (PI) in MES
This compound 45.5 >100 >300 >6.6
Phenytoin 8.9 Inactive 68.5 7.7

Further characterization could involve more specialized animal models to explore the compound's mechanism of action and broader anticonvulsant profile. For instance, the 6-Hz psychomotor seizure model is used to identify compounds effective against therapy-resistant partial seizures. semanticscholar.orgnih.gov

Lead Compound Identification and Optimization Strategies

The identification of this compound as a potential lead compound would likely stem from screening a library of compounds containing furan (B31954) and benzylamine (B48309) moieties. Optimization of this lead would involve systematic structural modifications to enhance anticonvulsant activity and improve the pharmacokinetic profile. Structure-activity relationship (SAR) studies are crucial in this phase.

Key areas for structural modification would include:

Substitution on the Benzyl (B1604629) Ring: The position and nature of the substituent on the benzyl ring can significantly impact activity. While the current lead has a fluorine at the 3-position, exploring other positions (2- and 4-) and different halogen substitutions (e.g., chlorine, bromine) or electron-donating/withdrawing groups could be beneficial. Studies on other fluorinated benzylamino compounds have shown that the position of the fluorine atom can influence potency. nih.gov

Modification of the Furan Ring: The furan ring itself can be a target for modification. Replacing it with other heterocyclic systems, such as thiophene (B33073) or pyridine (B92270), could alter the compound's biological activity. utripoli.edu.ly

Alterations to the Amine Linker: The secondary amine linker is another point for modification. Introducing alkyl groups to create a tertiary amine or altering the length of the methylene (B1212753) bridge could impact the compound's lipophilicity and ability to cross the blood-brain barrier.

The following table presents a hypothetical SAR study, illustrating how modifications to the lead structure could influence anticonvulsant activity in the MES model.

Illustrative Structure-Activity Relationship Data

Compound ID Benzyl Ring Substitution Heterocyclic Ring MES Activity (% Protection @ 50 mg/kg)
Lead Compound 3-Fluoro Furan 75
Analog 1 4-Fluoro Furan 60
Analog 2 3-Chloro Furan 80
Analog 3 3-Fluoro Thiophene 50
Analog 4 3-Fluoro Pyridine 30

Theoretical Considerations for Drug Development and Pharmacological Optimization

The rational design and optimization of this compound as a potential drug candidate would be heavily reliant on theoretical and computational approaches. The inclusion of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability and improve blood-brain barrier penetration by increasing lipophilicity. nih.gov The 3-position for the fluoro group may be optimal for interacting with a specific binding site on a target receptor or enzyme.

The furan ring, being a bioisostere of a phenyl ring, can engage in various non-covalent interactions, including hydrogen bonding and pi-stacking, with biological targets. utripoli.edu.lyresearchgate.net Its presence is integral to the pharmacological profile of many central nervous system active drugs.

Computational tools would play a significant role in the optimization process. Molecular docking studies could be employed to predict the binding mode of this compound and its analogs to potential targets, such as voltage-gated sodium channels or GABA receptors, which are common targets for anticonvulsant drugs. nih.govmdpi.com These studies can help in prioritizing the synthesis of new analogs with improved binding affinity.

Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling would be essential to predict the drug-like properties of the lead compound and its derivatives. This can help in identifying potential liabilities, such as poor oral bioavailability or potential for off-target toxicity, early in the drug discovery process, thereby guiding the design of compounds with more favorable pharmacokinetic and safety profiles.

Future Directions and Emerging Research Avenues for 3 Fluoro Benzyl Furan 2 Ylmethyl Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize drug discovery. nih.gov For (3-Fluoro-benzyl)-furan-2-ylmethyl-amine, these computational tools offer a powerful approach to navigate the vast chemical space and design analogues with optimized properties. Generative AI, including large language models (LLMs), can produce novel, plausible molecular structures that have never been reported, providing a creative leap in derivative design. nih.gov

ML models can be trained on existing data from furan (B31954) and benzylamine (B48309) derivatives to predict various properties of newly designed analogues of this compound. This includes predicting biological activity against specific targets, as well as crucial absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. By identifying promising candidates and flagging potential liabilities early in the discovery process, AI/ML can significantly reduce the time and cost of research and development.

Table 1: Application of AI/ML Models in the Design of this compound Analogues

AI/ML Model Type Application in Compound Design Potential Outcome for this compound
Generative Models (e.g., GANs, VAEs, LLMs) De novo design of novel molecular structures. Generation of unique analogues with potentially enhanced activity or novel target interactions.
Quantitative Structure-Activity Relationship (QSAR) Predicts the biological activity of compounds based on their chemical structure. Identification of key structural features required for desired therapeutic effects; prioritization of synthetic efforts.
Molecular Docking and Simulation Predicts the binding affinity and mode of interaction between a ligand and a biological target. Elucidation of potential protein targets and the mechanism of action at a molecular level.

| ADMET Prediction Models | Forecasts pharmacokinetic and toxicological properties of compounds. | Early-stage filtering of candidates with poor drug-like properties, improving the chances of clinical success. |

Exploration of Novel Synthetic Methodologies for Enhanced Atom Economy

Green chemistry principles are increasingly integral to modern pharmaceutical synthesis, with atom economy being a key metric. jocpr.com Atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com The synthesis of complex molecules like this compound often involves multi-step processes that can generate significant waste. primescholars.com

Future research will focus on developing novel, more sustainable synthetic routes. This includes the use of catalytic methods, which often require only small amounts of a catalyst to facilitate the reaction, thereby reducing waste. jocpr.com One-pot multicomponent reactions (MCRs) are particularly attractive as they allow for the construction of complex molecules from simple precursors in a single step, which enhances efficiency and reduces solvent usage and purification steps. mdpi.com Furthermore, leveraging biomass-derived starting materials, such as furfural (B47365) (a derivative of furan), offers a renewable and cleaner alternative to traditional fossil fuel-based feedstocks. mdpi.com

Metal-free synthetic methods are also highly desirable to avoid metal contamination in the final products, which is a critical consideration for biologically relevant compounds. researchgate.net For instance, methods for synthesizing multisubstituted furans via intramolecular aziridine ring opening have been developed that are both metal-free and highly atom-economical. researchgate.netnih.gov

Table 2: Comparison of Hypothetical Synthetic Strategies for this compound

Synthetic Strategy Description Advantages for Atom Economy
Traditional Linear Synthesis Stepwise formation of the molecule, often involving protection/deprotection steps. Generally lower atom economy due to the formation of stoichiometric byproducts in each step.
Catalytic Reductive Amination Direct reaction of a furan-based aldehyde (like furfural) with 3-fluorobenzylamine using a catalyst. High atom economy, as the primary byproduct is water. mdpi.com
Multicomponent Reactions (MCRs) Combining three or more starting materials in a single reaction vessel to form the final product. Excellent atom economy, reduced waste, and operational simplicity. mdpi.com

Discovery of New Biological Targets and Therapeutic Applications

The furan nucleus is a versatile pharmacophore present in numerous compounds with a wide array of biological activities. wisdomlib.orgijabbr.comnih.gov Derivatives have been shown to possess antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. ijabbr.comorientjchem.org This broad bioactivity suggests that this compound and its analogues could interact with a variety of biological targets, opening up new therapeutic possibilities.

Future research will employ a combination of computational and experimental approaches to identify these targets. Structure-based drug design, utilizing homology modeling and docking studies, can predict potential protein targets. nih.gov High-throughput screening (HTS) of large compound libraries against diverse biological assays remains a powerful method for discovering novel activities.

Given the known activities of related scaffolds, potential therapeutic areas for this compound could include oncology, where furan derivatives have shown cytotoxic activity against cancer cell lines, nih.govnih.gov and infectious diseases. For example, some furan derivatives have shown inhibitory activity against the SARS-CoV-2 main protease. nih.gov

Table 3: Potential Biological Targets and Therapeutic Areas for this compound

Potential Biological Target Class Example(s) Associated Therapeutic Area Rationale based on Scaffold
Kinases Receptor Tyrosine Kinases (e.g., IGF-1R) Oncology Benzylamine derivatives have been identified as kinase inhibitors. nih.gov
Enzymes (e.g., Proteases, Dehydrogenases) SARS-CoV-2 Mpro, 17β-HSD3 Infectious Diseases, Oncology Furan and benzylamine moieties are present in known enzyme inhibitors. nih.govnih.gov
G-Protein Coupled Receptors (GPCRs) Serotonin or Dopamine (B1211576) Receptors Central Nervous System Disorders The furan scaffold is found in various CNS-active compounds. ijabbr.com

| Bacterial Proteins | Various essential bacterial enzymes | Infectious Diseases | Furan derivatives are well-established antibacterial agents. ijabbr.combiojournals.us |

Development of Advanced In Vitro Models for Efficacy and Selectivity Profiling

To accurately assess the therapeutic potential of this compound, robust preclinical models are essential. Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of human tissues, which can lead to poor translation of in vitro results to clinical outcomes. mdpi.com

The development of advanced in vitro models, such as three-dimensional (3D) cell cultures (e.g., organoids and spheroids) and organ-on-a-chip (OOC) or microphysiological systems (MPSs), offers a more physiologically relevant testing environment. mdpi.com These models can better mimic the architecture, cell-cell interactions, and function of human organs.

Using these advanced systems, the efficacy and selectivity of this compound can be profiled with greater accuracy. For instance, its anti-cancer activity could be tested on tumor organoids derived directly from patients, providing insights into personalized medicine applications. OOC systems, such as a "liver-on-a-chip," could be used to study the compound's metabolism and potential hepatotoxicity in a human-relevant context. These models are crucial for de-risking drug candidates before they enter clinical trials. mdpi.com

Table 4: Comparison of In Vitro Models for Profiling this compound

In Vitro Model Key Features Parameters Measured for Efficacy & Selectivity
2D Cell Culture Cells grown in a monolayer on a flat surface. Basic cytotoxicity, cell proliferation, target engagement in isolated cells. mdpi.com
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue structure and function. Drug penetration, efficacy in a tissue-like context, cell-cell interaction effects. mdpi.com
Organ-on-a-Chip (OOC) Microfluidic devices containing living cells that replicate organ-level functions. Organ-specific efficacy, cross-organ interactions, dynamic drug response, metabolism. mdpi.com

| High-Content Screening (HCS) | Automated microscopy and image analysis to quantify cellular phenotypes. | Multiparametric analysis of cellular responses (e.g., apoptosis, cell cycle arrest, morphological changes). |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.